Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C12H15ClINO3 and its molecular weight is 383.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions :
- A study on the synthesis of 2,3-disubstituted pyrrolidines and piperidines detailed a one-pot oxidative decarboxylation-beta-iodination of amino acids, providing insights into the synthesis processes that may involve compounds like Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Boto, Hernández, de Leon, & Suárez, 2001).
Photophysical Properties :
- Research on the photophysical properties of S, N, and Se-modified methyl salicylate derivatives has implications for understanding the optical properties of related compounds, including this compound (Yoon et al., 2019).
Catalysis and Chemical Transformations :
- A study on 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylation of inert alcohols provides a perspective on catalytic processes that could be relevant to the transformations of this compound (Liu, Ma, Liu, & Wang, 2014).
Material Science Applications :
- The synthesis of novel poly(ether imide ester)s from pyridine derivatives, as explored by Mehdipour‐Ataei and Amirshaghaghi (2005), suggests potential applications of this compound in polymer and materials science (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Photocatalytic Reactions :
- In the field of photocatalysis, research on photo-methylation and methoxylation of methyl 2-pyridinecarboxylate, as conducted by Sugiyama et al. (1981), may have relevance for understanding similar photocatalytic reactions involving this compound (Sugiyama et al., 1981).
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEIWGHVFGZHQQ-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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